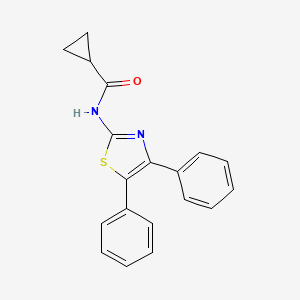

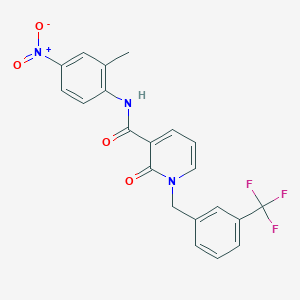

![molecular formula C18H20N4 B2509513 5-Méthyl-3-phényl-7-pipéridin-1-ylpyrazolo[1,5-a]pyrimidine CAS No. 877787-00-3](/img/structure/B2509513.png)

5-Méthyl-3-phényl-7-pipéridin-1-ylpyrazolo[1,5-a]pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Methyl-3-phenyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which is known for its significant impact in medicinal chemistry and material science due to its unique structural properties . This compound features a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings .

Applications De Recherche Scientifique

5-Methyl-3-phenyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:

Mécanisme D'action

Target of Action

It’s known that pyrazolo[1,5-a]pyrimidine derivatives have significant impact in medicinal chemistry . They have been highlighted for their anticancer potential and enzymatic inhibitory activity .

Mode of Action

Pyrazolo[1,5-a]pyrimidine derivatives are known to interact with their targets leading to significant biochemical changes .

Biochemical Pathways

Pyrazolo[1,5-a]pyrimidine derivatives are known to affect various biochemical pathways, leading to potential anticancer effects and enzymatic inhibitory activity .

Result of Action

It’s known that pyrazolo[1,5-a]pyrimidine derivatives have significant photophysical properties .

Orientations Futures

Pyrazolo[1,5-a]pyrimidines, including 5-Methyl-3-phenyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine, have attracted a great deal of attention in material science recently due to their significant photophysical properties . The current advances in the synthesis and functionalization of diverse pyrazolo[1,5-a]pyrimidines could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

Analyse Biochimique

Biochemical Properties

5-Methyl-3-phenyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine plays a crucial role in biochemical reactions by interacting with specific enzymes and proteins. One of its notable interactions is with adenosine monophosphate-activated protein kinase (AMPK), where it acts as an inhibitor . This inhibition affects the AMPK/mTOR (mammalian target of rapamycin) pathway, which is vital for cellular energy homeostasis and metabolism . Additionally, 5-Methyl-3-phenyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine has been shown to inhibit bone morphogenetic protein (BMP) signaling, which is essential for embryogenesis and cellular differentiation .

Cellular Effects

The effects of 5-Methyl-3-phenyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine on various cell types and cellular processes are profound. In glioma cells, it has been observed to reduce cell viability by inhibiting proliferation and inducing cell death . This compound influences cell signaling pathways, particularly the AMPK and mTOR pathways, leading to alterations in gene expression and cellular metabolism . Furthermore, it promotes neural differentiation in human pluripotent stem cells by inhibiting BMP signals .

Molecular Mechanism

At the molecular level, 5-Methyl-3-phenyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine exerts its effects through several mechanisms. It acts as a selective, reversible, and ATP-competitive inhibitor of AMPK, with a Ki value of 109 nM in the presence of 5 μM ATP . This inhibition disrupts the AMPK/mTOR pathway, leading to decreased biosynthesis of proteins and lipids . Additionally, the compound inhibits BMP signaling by binding to BMP receptors, preventing their activation and subsequent downstream signaling .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Methyl-3-phenyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine have been studied over time. The compound has shown stability under various conditions, maintaining its inhibitory effects on AMPK and BMP signaling . Long-term studies have indicated that it can induce sustained changes in cellular function, including prolonged inhibition of cell proliferation and promotion of differentiation

Dosage Effects in Animal Models

The effects of 5-Methyl-3-phenyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine vary with different dosages in animal models. At lower doses, it effectively inhibits AMPK and BMP signaling without causing significant toxicity . At higher doses, toxic effects such as necroptosis and autophagy have been observed in glioma cells . These findings highlight the importance of dosage optimization to balance therapeutic efficacy and safety.

Metabolic Pathways

5-Methyl-3-phenyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine is involved in metabolic pathways related to energy homeostasis and cellular differentiation. By inhibiting AMPK, it affects pathways that regulate protein and lipid biosynthesis . Additionally, its inhibition of BMP signaling influences pathways involved in cellular differentiation and development . The compound’s interactions with these pathways underscore its potential as a therapeutic agent.

Transport and Distribution

Within cells and tissues, 5-Methyl-3-phenyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine is transported and distributed through interactions with specific transporters and binding proteins. Its cell-permeable nature allows it to effectively reach intracellular targets, including AMPK and BMP receptors . The compound’s distribution within tissues is influenced by its binding affinity to these proteins, affecting its localization and accumulation .

Subcellular Localization

The subcellular localization of 5-Methyl-3-phenyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine is critical for its activity and function. It predominantly localizes to the cytoplasm, where it interacts with AMPK and BMP receptors . This localization is facilitated by its cell-permeable properties and potential targeting signals that direct it to specific compartments . Understanding its subcellular distribution is essential for elucidating its mechanism of action.

Méthodes De Préparation

The synthesis of 5-Methyl-3-phenyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine involves several steps. One common method includes the initial condensation of aminopyrazole with a suitable electrophile, followed by functionalization at specific positions . For instance, the regioselectivity of the reaction can be controlled using a dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type) . Industrial production methods often employ microwave-assisted protocols to achieve high yields and efficiency .

Analyse Des Réactions Chimiques

5-Methyl-3-phenyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Reduction: Common reducing agents include hydrogen gas in the presence of a catalyst.

Substitution: This compound can undergo nucleophilic substitution reactions, where common reagents include halides and other nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, halide derivatives can be obtained using N-halosuccinimides .

Comparaison Avec Des Composés Similaires

5-Methyl-3-phenyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:

5-Methyl-3-phenyl-7-pyridin-4-ylpyrazolo[1,5-a]pyrimidine: This compound shares a similar core structure but differs in the substituent at position 7.

7-Arylpyrazolo[1,5-a]pyrimidines: These derivatives have various aryl groups at position 7, which can significantly alter their chemical and biological properties.

The uniqueness of 5-Methyl-3-phenyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine lies in its specific substitution pattern, which imparts distinct enzymatic inhibitory activity and photophysical properties .

Propriétés

IUPAC Name |

5-methyl-3-phenyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4/c1-14-12-17(21-10-6-3-7-11-21)22-18(20-14)16(13-19-22)15-8-4-2-5-9-15/h2,4-5,8-9,12-13H,3,6-7,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKQFIAVYHONUFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=NN2C(=C1)N3CCCCC3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

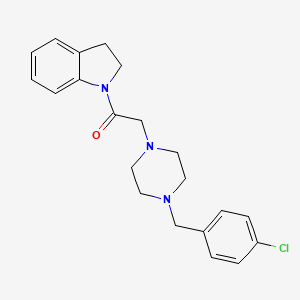

![N-[(4-METHYLPHENYL)METHYL]-2-({1-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-1H-INDOL-3-YL}SULFANYL)ACETAMIDE](/img/structure/B2509430.png)

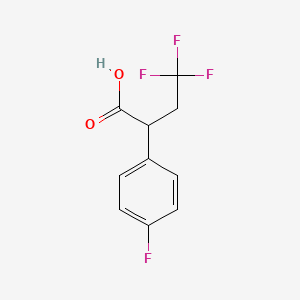

![2-[2-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-1H-pyrrol-1-yl]-4-methoxynicotinonitrile](/img/structure/B2509432.png)

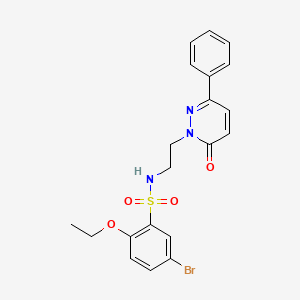

![3-ethyl-1,7-dimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2509434.png)

![2-[(1R)-1-azidoethyl]-3-methyl-1-benzothiophene](/img/structure/B2509436.png)

![2-(4-{[(6-tert-butylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)-1H-indole](/img/structure/B2509440.png)

![3-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-fluorophenyl)methyl]propanamide](/img/structure/B2509446.png)

![3-(2-chlorophenyl)-5-methyl-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isoxazole-4-carboxamide](/img/structure/B2509447.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2509452.png)

![N-(4-chlorobenzyl)-2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2509453.png)